4-{[(3S,4S)-4-(3,4-Dimethoxybenzyl)-3-hydroxy-2-oxotetrahydro-3-f uranyl]methyl}-2-methoxyphenyl beta-D-glucopyranoside
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Overview
Description
Tracheloside is a lignan glycoside found in various plant species, particularly in Carthamus tinctorius and Trachelospermum. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antitumor, and antibacterial properties .
Preparation Methods
Tracheloside can be isolated from the seeds of Carthamus tinctorius using solvent extraction methods. The seeds are typically milled and extracted with methanol. The resulting extract is then partitioned between ethyl acetate and n-butanol to obtain the tracheloside-rich fractions . Industrial production methods may involve similar extraction techniques, followed by purification using high-performance liquid chromatography (HPLC) linked with evaporative light scattering detection (ELSD) .
Chemical Reactions Analysis
Tracheloside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tracheloside has been extensively studied for its potential therapeutic applications. In cancer research, it has shown promising results in inhibiting the proliferation and metastasis of colorectal cancer cells by inducing cell cycle arrest and apoptosis . Additionally, tracheloside promotes keratinocyte proliferation, making it a potential candidate for wound healing treatments . Its antioxidant properties also make it valuable in combating oxidative stress-related chronic diseases .
Mechanism of Action
The mechanism of action of tracheloside involves multiple molecular targets and pathways. It has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which play a crucial role in cell proliferation and migration . In cancer cells, tracheloside induces apoptosis through mitochondria-mediated pathways and regulates the expression of epithelial-mesenchymal transition (EMT) markers . Additionally, it exhibits anti-estrogenic activity by decreasing the activity of estrogen-inducible enzymes .
Comparison with Similar Compounds
Tracheloside is unique among lignan glycosides due to its specific biological activities and molecular targets. Similar compounds include arctiin and arctigenin, which also possess antioxidant and antitumor properties . tracheloside’s ability to promote keratinocyte proliferation and its anti-estrogenic activity distinguish it from these related compounds .
Properties
Molecular Formula |
C27H34O12 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(3S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3/t16?,21?,22?,23?,24?,25?,27-/m0/s1 |
InChI Key |
LWYAMIUSVGPFKS-XNTHUVJGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)[C@@]2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC |
Origin of Product |
United States |
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